molecular formula C14H19BrN2O3S B6114805 4-bromo-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide

4-bromo-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide

Cat. No. B6114805
M. Wt: 375.28 g/mol
InChI Key: JLPWJRJHIFGMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is a sulfonamide derivative that has been synthesized through various methods and has been found to have numerous biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-bromo-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide is not fully understood. However, it has been hypothesized that this compound acts by binding to specific proteins and altering their activity. This alteration can lead to changes in cellular processes, such as cell division and apoptosis.
Biochemical and Physiological Effects:
4-bromo-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide has been found to have numerous biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as induce apoptosis in these cells. This compound has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide in lab experiments include its ability to selectively target specific proteins and alter their activity. This compound is also relatively easy to synthesize and has been found to be effective in a variety of scientific research applications. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are numerous future directions for the use of 4-bromo-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide in scientific research. One potential direction is the development of new cancer therapies that target specific proteins involved in cancer cell growth. This compound could also be used in the study of other diseases, such as inflammatory diseases and neurodegenerative disorders. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of 4-bromo-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide can be achieved through various methods. One of the most commonly used methods is the reaction of 4-bromo-1-chlorobenzene with 3-oxo-3-(1-piperidinyl)propylamine in the presence of a base. This method yields a high percentage of the desired product and is relatively simple to perform.

Scientific Research Applications

4-bromo-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide has been found to have numerous scientific research applications. It has been used as a tool in the study of protein-protein interactions, specifically those involving the p53 tumor suppressor protein. This compound has also been used in the development of new cancer therapies, as it has been shown to inhibit the growth of certain cancer cells.

properties

IUPAC Name

4-bromo-N-(3-oxo-3-piperidin-1-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3S/c15-12-4-6-13(7-5-12)21(19,20)16-9-8-14(18)17-10-2-1-3-11-17/h4-7,16H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPWJRJHIFGMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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